N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide
Overview
Description
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide is a synthetic organic compound characterized by the presence of a benzodioxin ring and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with butyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets, while the oxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring.
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)oxamide: Another oxamide derivative with a different substitution pattern on the benzodioxin ring.
Uniqueness
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and the specific positioning of the oxamide moiety contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-8-16-14(18)15(19)17-9-11-10-20-12-6-4-5-7-13(12)21-11/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWKZMGOJIAEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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